molecular formula C20H17N5O2 B11381724 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide

Cat. No.: B11381724
M. Wt: 359.4 g/mol
InChI Key: RUTFUKIWMWBDBD-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is a fused heterocyclic system, and is substituted with hydroxy, methyl, and diphenylacetamide groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the triazolopyrimidine core can be synthesized via the reaction of 5-methyl-1,2,4-triazole with suitable aldehydes or ketones, followed by cyclization with ammonia or amines . The diphenylacetamide moiety can be introduced through acylation reactions using diphenylacetyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the cyclization and acylation steps efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation . The hydroxy and diphenylacetamide groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
  • 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene

Comparison: N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE is unique due to the presence of the diphenylacetamide moiety, which enhances its chemical reactivity and potential biological activities compared to similar compounds . The combination of hydroxy, methyl, and diphenylacetamide groups provides a distinct profile, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C20H17N5O2/c1-13-12-16(26)25-20(21-13)23-19(24-25)22-18(27)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17H,1H3,(H2,21,22,23,24,27)

InChI Key

RUTFUKIWMWBDBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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